molecular formula C17H23BrN2O B4997347 5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole

5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole

Cat. No.: B4997347
M. Wt: 351.3 g/mol
InChI Key: MGDNELPFMYWHBJ-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with nonanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Coupling Reactions: Often use palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aniline derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is used as a probe to study biological processes, particularly those involving oxidative stress and redox biology.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or interfere with essential enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by generating reactive oxygen species or inhibiting key signaling pathways.

    Organic Electronics: In OLEDs and OPVs, the compound functions as a charge transport material, facilitating the movement of electrons or holes.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-3-nonyl-1,2,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    5-(2-chlorophenyl)-3-nonyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.

    5-(2-bromophenyl)-3-hexyl-1,2,4-oxadiazole: Shorter alkyl chain, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of the bromine atom in 5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole makes it particularly useful for further functionalization through substitution reactions. The nonyl chain also provides hydrophobic character, which can influence its interaction with biological membranes and its solubility in organic solvents.

Properties

IUPAC Name

5-(2-bromophenyl)-3-nonyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O/c1-2-3-4-5-6-7-8-13-16-19-17(21-20-16)14-11-9-10-12-15(14)18/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNELPFMYWHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NOC(=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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